molecular formula C15H10F3N3O B5567703 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B5567703
M. Wt: 305.25 g/mol
InChI Key: GLILFLFOLJNYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring play crucial roles in its activity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine
  • 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzene
  • 2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinoline

Uniqueness

2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the presence of the trifluoromethyl group and the oxadiazole ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-4-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c1-9-12(13-20-21-14(22-13)15(16,17)18)11(7-8-19-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLILFLFOLJNYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NN=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 3
Reactant of Route 3
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 4
Reactant of Route 4
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 5
Reactant of Route 5
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Reactant of Route 6
Reactant of Route 6
2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.